2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride

Lipophilicity Physicochemical profiling Building block selection

2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride (CAS 31644-53-8) is an achiral, solid sulfonamide building block comprising a pyrrolidine ring linked via a sulfonyl group to an ethylamine chain, supplied as the hydrochloride salt. With a molecular weight of 214.71 g·mol⁻¹ (free base: 178.26 g·mol⁻¹) and a computed LogP of −0.16, it occupies a moderately hydrophilic physicochemical space suitable for fragment-based drug discovery and combinatorial library synthesis.

Molecular Formula C6H15ClN2O2S
Molecular Weight 214.71 g/mol
CAS No. 31644-53-8
Cat. No. B1520925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride
CAS31644-53-8
Molecular FormulaC6H15ClN2O2S
Molecular Weight214.71 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)CCN.Cl
InChIInChI=1S/C6H14N2O2S.ClH/c7-3-6-11(9,10)8-4-1-2-5-8;/h1-7H2;1H
InChIKeyFSRSXSMTNVHNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride (CAS 31644-53-8): Core Sulfonamide-Ethylamine Building Block for Medicinal Chemistry


2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride (CAS 31644-53-8) is an achiral, solid sulfonamide building block comprising a pyrrolidine ring linked via a sulfonyl group to an ethylamine chain, supplied as the hydrochloride salt . With a molecular weight of 214.71 g·mol⁻¹ (free base: 178.26 g·mol⁻¹) and a computed LogP of −0.16, it occupies a moderately hydrophilic physicochemical space suitable for fragment-based drug discovery and combinatorial library synthesis [1]. The compound bears a primary amine terminus for facile derivatization and a pyrrolidine sulfonamide core that serves as a privileged scaffold in protease inhibitor design [2].

Why 2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride Cannot Be Routinely Substituted by In-Class Analogs


Although several heterocyclic sulfonamide-ethylamine hydrochloride building blocks share the same core architecture—a cyclic amine linked via SO₂ to an ethylamine terminus—their physicochemical and steric profiles diverge substantially. The pyrrolidine variant (5-membered ring, LogP −0.16) differs from the morpholine analog (6-membered ring with endocyclic oxygen, LogP −0.57) and the piperidine analog (6-membered ring, LogP +0.18) in both lipophilicity and hydrogen-bonding capacity . Furthermore, the hydrochloride salt (CAS 31644-53-8) exhibits markedly different aqueous solubility and handling characteristics compared to the free base form (CAS 31644-52-7), which can alter reaction outcomes in amide coupling, reductive amination, and sulfonamide elaboration steps . These quantifiable differences mean that direct replacement without re-optimization of synthetic protocols or biological assays carries a material risk of divergent results.

2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Head-to-Head: Pyrrolidine vs. Morpholine vs. Piperidine Sulfonamide-Ethylamine HCl Salts

The target pyrrolidine-based hydrochloride (CAS 31644-53-8) exhibits a LogP of −0.16, positioning it between the more hydrophilic morpholine analog (LogP −0.57) and the more lipophilic piperidine analog (LogP +0.18) . This intermediate lipophilicity is critical for fragment-based lead generation, where LogP values between −1 and +0.5 are preferred for balanced aqueous solubility and passive membrane permeability in primary screening cascades [1].

Lipophilicity Physicochemical profiling Building block selection

Salt Form Advantage: Hydrochloride vs. Free Base Aqueous Solubility

The hydrochloride salt (CAS 31644-53-8, MW 214.71) is described as freely soluble in water, whereas the corresponding free base (CAS 31644-52-7, MW 178.26) exhibits characteristically lower aqueous solubility consistent with its non-ionized amine state [1]. The HCl salt provides a protonated primary amine (pKa ~9–10 for ethylamines), ensuring consistent ionization and solubility across physiologically relevant pH ranges, which is essential for reproducible aqueous-phase reactions and biological assay preparation [2].

Solubility Salt selection Synthetic handling

Rotatable Bond Count: Conformational Flexibility vs. Rigidity in Fragment-Based Design

2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride possesses only 2 rotatable bonds (the ethylamine linker between the sulfonyl group and the terminal amine), compared to 3 rotatable bonds in the free base form and 3 rotatable bonds in the piperidine analog hydrochloride . Lower rotatable bond count correlates with reduced entropic penalty upon target binding, a parameter captured in ligand efficiency metrics (LE) routinely used to prioritize fragment hits [1].

Conformational analysis Fragment-based drug discovery Ligand efficiency

Scaffold Utility: 2-(Pyrrolidine-1-sulfonyl)ethanamine as the Core Precursor for Antibiofilm 2-Aryl-1-Sulfonylpyrrolidines

The 1-[(2-aminoethyl)sulfonyl]pyrrolidine substructure—of which 2-(pyrrolidine-1-sulfonyl)ethanamine hydrochloride is the simplest representative—serves as the direct synthetic precursor to a published series of 2-aryl-1-sulfonylpyrrolidine derivatives that suppress biofilm formation by Vibrio aquamarinus DSM 26054 [1]. In this study, compounds derived from the same sulfonamide-ethylamine scaffold were shown to be non-genotoxic in whole-cell luminescent biosensor assays while exhibiting differential biofilm-suppressive activity [1]. The analogous morpholine and piperidine ethylamine building blocks have not been reported in the same antibiofilm context, suggesting that the pyrrolidine ring geometry contributes uniquely to the observed biological profile [1].

Antibiofilm Sulfonamide scaffold Antimicrobial resistance

Procurement-Ready Purity Specification: 95% Minimum Across Multiple Qualified Vendors

2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride is consistently supplied at a minimum purity specification of 95.0% across independent vendors including Fluorochem (SKU F359997), AKSci (Cat. 0028AE), and the Hit2Lead building block catalog (BB-4030508) . This multi-vendor consistency reduces the risk of batch-to-batch variability in downstream synthetic or biological applications. In contrast, the free base form (CAS 31644-52-7) is listed as discontinued by at least one major supplier (CymitQuimica), potentially limiting long-term procurement reliability .

Quality control Procurement Reproducibility

Optimal Research and Industrial Application Scenarios for 2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring Balanced Lipophilicity (LogP −0.16)

For fragment-library construction aimed at targets with moderate hydrophobicity binding pockets (e.g., kinase ATP sites, protease S1 pockets), 2-(pyrrolidine-1-sulfonyl)ethanamine hydrochloride provides an optimal LogP of −0.16—neither excessively hydrophilic like its morpholine analog (LogP −0.57) nor excessively lipophilic like its piperidine analog (LogP +0.18) . Combined with only 2 rotatable bonds, this building block offers a favorable ligand efficiency profile for initial fragment screening, where Rule-of-Three compliance (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) is a standard entry criterion [1].

Aqueous-Phase Bioconjugation and Amide Coupling Exploiting HCl Salt Solubility

The hydrochloride salt form's freely water-soluble nature—contrasting with the poorly soluble free base—makes it directly compatible with aqueous amide coupling protocols (e.g., EDC/HOBt, HATU/DIPEA in aqueous or mixed solvent systems) without pre-dissolution in organic co-solvents . This is particularly advantageous in bioconjugation workflows targeting lysine residues, carboxylate-modified surfaces, or water-soluble polymer supports, where maintaining aqueous solubility of the derivatizing agent is critical for reaction homogeneity and yield reproducibility [2].

Synthesis of Antibiofilm 2-Aryl-1-Sulfonylpyrrolidine Derivatives

Research groups targeting bacterial biofilm inhibition can leverage this building block as the direct synthetic entry point to 1-[(2-aminoethyl)sulfonyl]-2-arylpyrrolidines via the published intramolecular cyclization/aza-Michael methodology of Smolobochkin et al. (2019), which benefits from high yields, mild conditions, and inexpensive reagents [3]. The non-genotoxicity profile and differential biofilm suppression observed in the pyrrolidine series provide a literature-validated rationale for prioritizing this scaffold over untested morpholine or piperidine congeners in antimicrobial resistance programs [3].

Combinatorial Library Synthesis with Reliable Multi-Vendor Supply

For high-throughput parallel synthesis or DNA-encoded library (DEL) production requiring gram-scale quantities with consistent quality, the multi-vendor availability of 2-(pyrrolidine-1-sulfonyl)ethanamine hydrochloride at a verified minimum purity of 95% (Fluorochem, AKSci, Hit2Lead) mitigates single-supplier dependency risks . The discontinuation of the free base form by at least one major catalog supplier further reinforces the hydrochloride salt as the procurement-stable choice for long-term medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.